molecular formula C14H12N2O2 B5684084 methyl 1H-perimidin-1-ylacetate

methyl 1H-perimidin-1-ylacetate

Cat. No. B5684084
M. Wt: 240.26 g/mol
InChI Key: PHVBBJBIZSDBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1H-perimidin-1-ylacetate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a heterocyclic compound that contains a perimidinyl group and an acetate group, making it a versatile molecule that can be used in a variety of applications. In

Mechanism of Action

The mechanism of action of methyl 1H-perimidin-1-ylacetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. methyl 1H-perimidin-1-ylacetate may also act on other targets in the body, but further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. methyl 1H-perimidin-1-ylacetate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1H-perimidin-1-ylacetate in lab experiments is its versatility as a building block for the synthesis of novel materials. methyl 1H-perimidin-1-ylacetate is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using methyl 1H-perimidin-1-ylacetate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on methyl 1H-perimidin-1-ylacetate. One area of interest is the development of methyl 1H-perimidin-1-ylacetate-based materials with unique properties, such as improved conductivity or mechanical strength. Another area of interest is the development of methyl 1H-perimidin-1-ylacetate-based therapeutics for the treatment of pain and inflammation. Further research is also needed to fully elucidate the mechanism of action of methyl 1H-perimidin-1-ylacetate and its potential targets in the body.

Synthesis Methods

The synthesis method of methyl 1H-perimidin-1-ylacetate involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with methyl iodide to obtain methyl 1H-perimidin-1-ylacetate. This synthesis method has been optimized to produce high yields of methyl 1H-perimidin-1-ylacetate with minimal impurities.

Scientific Research Applications

Methyl 1H-perimidin-1-ylacetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In materials science, methyl 1H-perimidin-1-ylacetate has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, methyl 1H-perimidin-1-ylacetate has been used as a ligand to facilitate various chemical reactions.

properties

IUPAC Name

methyl 2-perimidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBBJBIZSDBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-perimidin-1-ylacetate

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